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Compound of Interest

Compound Name: Methyl 3-bromopropanoate

Cat. No.: B147280

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
3-bromopropanoate (CsH7BrO2), a key intermediate in organic synthesis and drug
development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for
researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR spectra of methyl 3-bromopropanoate provide detailed information about its
proton and carbon framework.

'H NMR Spectroscopy

The 'H NMR spectrum of methyl 3-bromopropanoate in deuterated chloroform (CDClI3)
typically exhibits three distinct signals corresponding to the three different proton environments
in the molecule.
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Diagram of Methyl 3-bromopropanoate with *H NMR Assignments

Methyl 3-bromopropanoate Structure and *H NMR Correlations
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Caption: Structure of Methyl 3-bromopropanoate with *H NMR chemical shift assignments.

3C NMR Spectroscopy

The 3C NMR spectrum of methyl 3-bromopropanoate in CDCls shows four signals,

corresponding to the four unique carbon atoms in the molecule.[1]
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Chemical Shift (8) ppm Assighment

170.5 C=0 (Ester carbonyl)
52.0 -OCHs (Ester methyl)
38.5 -CH2C(=0)

25.5 -CHz2Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of methyl 3-bromopropanoate shows characteristic absorption bands for the ester
functional group and the carbon-bromine bond.[2]

Wavenumber (cm—?) Intensity Assignment

2955 Medium C-H stretch (alkane)
1740 Strong C=0 stretch (ester)
1437 Medium C-H bend (methylene)
1205 Strong C-O stretch (ester)
650 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The electron ionization (EI) mass spectrum of methyl 3-bromopropanoate
shows the molecular ion peak and several characteristic fragment ions.[3]
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Fragmentation Pathway of Methyl 3-bromopropanoate
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Caption: Proposed mass spectrometry fragmentation pathway of Methyl 3-bromopropanoate.

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:
o Accurately weigh approximately 10-20 mg of methyl 3-bromopropanoate.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDClIs) containing
tetramethylsilane (TMS) as an internal standard (0.03% v/v).
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e Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 300 or 500 MHz spectrometer):

e 1H NMR:

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16-32

o Relaxation Delay: 1.0 s

o Spectral Width: -2 to 12 ppm

e 13C NMR:

o Pulse Program: Proton-decoupled single-pulse experiment.

o Number of Scans: 1024 or more, depending on concentration.

o Relaxation Delay: 2.0 s

o Spectral Width: 0 to 200 ppm

NMR Data Acquisition Workflow
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NMR Data Acquisition Workflow

Sample Preparation
(Dissolve in CDCIs with TMS)

Insert into NMR Spectrometer

Acquire *H NMR Spectrum Acquire 13C NMR Spectrum

Process Data
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
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Caption: General workflow for acquiring NMR spectroscopic data.

IR Spectroscopy

Sample Preparation (Neat Liquid):

+ Place one drop of methyl 3-bromopropanoate onto a clean, dry salt plate (e.g., NaCl or
KBr).

* Place a second salt plate on top to create a thin liquid film.
Instrument Parameters (FT-IR Spectrometer):

¢ Scan Range: 4000 - 400 cm~1
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¢ Number of Scans: 16-32
¢ Resolution: 4 cm—1

o A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

o Dilute a small amount of methyl 3-bromopropanoate in a suitable volatile solvent (e.qg.,
dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrument Parameters (Typical GC-MS system):
e Gas Chromatograph:
o Injector Temperature: 250 °C
o Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm).
e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: 40-400 m/z.
o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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